Potassium valerate

Description

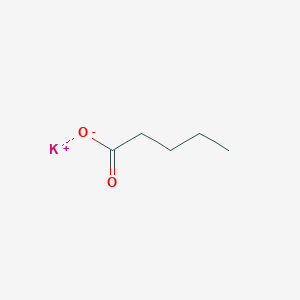

Structure

3D Structure of Parent

Properties

CAS No. |

19455-21-1 |

|---|---|

Molecular Formula |

C5H9KO2 |

Molecular Weight |

140.22 g/mol |

IUPAC Name |

potassium;pentanoate |

InChI |

InChI=1S/C5H10O2.K/c1-2-3-4-5(6)7;/h2-4H2,1H3,(H,6,7);/q;+1/p-1 |

InChI Key |

OPCDHYPGIGFJGH-UHFFFAOYSA-M |

SMILES |

CCCCC(=O)[O-].[K+] |

Isomeric SMILES |

CCCCC(=O)[O-].[K+] |

Canonical SMILES |

CCCCC(=O)[O-].[K+] |

Other CAS No. |

19455-21-1 |

Related CAS |

109-52-4 (Parent) |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Potassium Valerate (CAS Number: 19455-21-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Potassium valerate (B167501), also known as potassium pentanoate, is the potassium salt of valeric acid, a five-carbon straight-chain fatty acid. While historically recognized for its presence in the valerian plant, recent scientific interest has shifted towards its role as a bioactive molecule with potential therapeutic applications. This technical guide provides a comprehensive overview of potassium valerate, focusing on its physicochemical properties, synthesis, analytical methods, and its emerging role in pharmacology and drug development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its handling, formulation, and application in research and development.

| Property | Value | Reference(s) |

| CAS Number | 19455-21-1 | [1] |

| Molecular Formula | C₅H₉KO₂ | [1] |

| Molecular Weight | 140.22 g/mol | |

| IUPAC Name | Potassium pentanoate | |

| Synonyms | This compound, Pentanoic acid potassium salt, Valeric acid potassium salt | [1] |

| Appearance | White powder | [No specific citation found] |

| Melting Point | 313.4 °C | |

| Boiling Point | 185.3 °C (of valeric acid) | [2] |

| Flash Point | 80.5 °C (of valeric acid) | [2] |

| Solubility | Soluble in water | [No specific citation found] |

Synthesis and Characterization

Synthesis Protocol: Acid-Base Neutralization

This compound is synthesized through a straightforward acid-base neutralization reaction between valeric acid and potassium hydroxide (B78521).

Materials:

-

Valeric acid (C₅H₁₀O₂)

-

Potassium hydroxide (KOH)

-

Methanol (B129727) (CH₃OH) or Ethanol (B145695) (C₂H₅OH) as solvent

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Condenser (optional, for reflux)

-

Rotary evaporator

-

Crystallization dish

-

Vacuum filtration apparatus (Buchner funnel, filter paper, flask)

Procedure:

-

Dissolution: In a round-bottom flask, dissolve a known molar equivalent of valeric acid in a suitable volume of methanol or ethanol with stirring.

-

Base Addition: Slowly add an equimolar amount of potassium hydroxide, dissolved in a minimal amount of the same solvent, to the valeric acid solution. The reaction is exothermic, so slow addition is recommended.

-

Reaction: Continue stirring the mixture at room temperature for 1-2 hours to ensure the reaction goes to completion. Gentle heating under reflux can be employed to accelerate the reaction if necessary.

-

Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.

-

Crystallization: The resulting crude this compound can be purified by recrystallization. Dissolve the solid in a minimal amount of hot methanol or ethanol and allow it to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

-

Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum to obtain pure this compound.

Characterization

3.2.1. Infrared (IR) Spectroscopy

IR spectroscopy can be used to confirm the formation of the potassium salt. The spectrum of this compound will show the disappearance of the broad O-H stretch of the carboxylic acid (around 2500-3300 cm⁻¹) and the C=O stretch of the carboxylic acid (around 1700-1725 cm⁻¹). It will be replaced by a strong asymmetric carboxylate (COO⁻) stretch around 1550-1610 cm⁻¹ and a weaker symmetric stretch around 1400-1440 cm⁻¹.[3]

3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum will show signals corresponding to the alkyl chain of the valerate anion. The acidic proton of the carboxylic acid will be absent.

-

¹³C NMR: The carbon NMR spectrum will show a downfield shift of the carboxylate carbon compared to the carboxylic acid carbon.

-

³⁹K NMR: While less common, ³⁹K NMR can be used to study the potassium ion's environment in solution.[4]

3.2.3. Purity Analysis

The purity of synthesized this compound can be determined by several methods:

-

Titration: Acid-base titration can be used to determine the percentage purity of the salt.[1][5][6]

-

High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method with UV detection can be developed to quantify this compound and detect any organic impurities.[7][8][9][10]

-

Ion Chromatography: This technique can be used to quantify the potassium cation and valerate anion separately.

Biological Activity and Mechanisms of Action

The biological effects of this compound are primarily attributed to the valerate anion. Valerate is a short-chain fatty acid (SCFA) that plays a significant role in various physiological processes.

Histone Deacetylase (HDAC) Inhibition

Valeric acid and its salts are known inhibitors of histone deacetylases (HDACs), particularly class I HDACs. By inhibiting HDACs, valerate can modulate gene expression, leading to various cellular responses, including cell cycle arrest, differentiation, and apoptosis in cancer cells. This mechanism is a key area of investigation for its potential anti-cancer properties.

References

- 1. scribd.com [scribd.com]

- 2. Cas 19455-21-1,this compound | lookchem [lookchem.com]

- 3. researchgate.net [researchgate.net]

- 4. (K) Potassium NMR [chem.ch.huji.ac.il]

- 5. fsis.usda.gov [fsis.usda.gov]

- 6. quora.com [quora.com]

- 7. helixchrom.com [helixchrom.com]

- 8. akjournals.com [akjournals.com]

- 9. HPLC Method for Analysis of Potassium Sorbate on Newcrom BH Column | SIELC Technologies [sielc.com]

- 10. wjpmr.com [wjpmr.com]

An In-depth Technical Guide to the Physical Properties of Potassium Valerate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Potassium valerate (B167501), also known as potassium pentanoate, is the potassium salt of valeric acid, a short-chain fatty acid. It is a compound of increasing interest in biomedical research due to the physiological roles of both the valerate anion and the potassium cation. Valerate, a product of gut microbiota metabolism, has been implicated in various biological processes, including the gut-brain axis and the modulation of neuroinflammation. This technical guide provides a comprehensive overview of the known physical properties of potassium valerate, detailed experimental protocols for their determination, and an exploration of its biological significance.

Core Physical Properties

A summary of the core physical properties of this compound is presented below. It is important to note that while some properties are well-documented, others, such as density and solubility, have limited available data in publicly accessible literature. Many databases provide data for the parent compound, valeric acid, which should not be confused with the properties of its potassium salt.

Data Presentation: Physical Properties of this compound

| Property | Value | Source(s) |

| Chemical Formula | C₅H₉KO₂ | [1][2][3][4][5] |

| Molecular Weight | 140.22 g/mol | [2][3][4] |

| Melting Point | 313.4 °C | [6] |

| Boiling Point | Data not available for the salt. (Valeric acid: 185.3 °C at 760 mmHg) | [7][8] |

| Density | Data not available | [9] |

| Solubility in Water | Data not available | [9] |

| Appearance | Data not available | [9] |

| CAS Number | 19455-21-1 | [2][3][5] |

Experimental Protocols

Detailed methodologies for the determination of key physical properties of this compound are outlined below. These protocols are adapted from standard laboratory procedures for organic salts and powders.

Determination of Melting Point by Capillary Method

This protocol describes the visual determination of the melting point of solid this compound using a capillary tube and a melting point apparatus.[10][11][12]

Materials:

-

This compound (finely powdered and dry)

-

Melting point capillary tubes (sealed at one end)

-

Melting point apparatus with a heating block and thermometer/digital temperature sensor

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: Ensure the this compound sample is completely dry and finely powdered. If necessary, grind the sample to a fine powder using a mortar and pestle.[10]

-

Capillary Tube Loading: Press the open end of a capillary tube into the powdered sample, trapping a small amount of the solid. Invert the tube and gently tap it on a hard surface to pack the powder into the sealed end. The packed sample height should be approximately 2-3 mm.[11][12]

-

Apparatus Setup: Place the loaded capillary tube into the sample holder of the melting point apparatus.

-

Heating: If the approximate melting point is known (313.4 °C), set the apparatus to heat rapidly to a temperature about 20 °C below the expected melting point. Then, adjust the heating rate to a slow increase of 1-2 °C per minute to ensure accurate determination.[10]

-

Observation and Recording: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire solid has transformed into a clear liquid (the completion of melting). The melting point is reported as this range.[10][11]

Determination of Aqueous Solubility by Saturation Method

This protocol outlines a method to determine the solubility of this compound in water at a specific temperature.[13][14][15][16]

Materials:

-

This compound

-

Distilled or deionized water

-

Airtight container (e.g., screw-cap vial or flask)

-

Constant temperature water bath or incubator

-

Magnetic stirrer and stir bar

-

Analytical balance

-

Filtration apparatus (e.g., syringe filter)

-

Evaporating dish

-

Oven

Procedure:

-

Preparation of a Saturated Solution: Add an excess amount of this compound to a known volume of distilled water in an airtight container. The presence of undissolved solid is necessary to ensure saturation.

-

Equilibration: Place the container in a constant temperature water bath and stir the mixture vigorously using a magnetic stirrer for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Withdrawal and Filtration: Once equilibrated, stop the stirring and allow the undissolved solid to settle. Carefully withdraw a known volume of the supernatant (the clear saturated solution) using a pre-weighed syringe. Immediately filter the solution through a syringe filter to remove any remaining solid particles.

-

Determination of Solute Mass: Dispense the filtered, saturated solution into a pre-weighed evaporating dish. Record the mass of the solution.

-

Evaporation of Solvent: Place the evaporating dish in an oven at a temperature below the decomposition point of this compound (e.g., 105 °C) until all the water has evaporated and a constant weight of the dry salt is achieved.

-

Calculation of Solubility: Weigh the evaporating dish with the dried this compound. The mass of the dissolved salt is the final weight minus the initial weight of the evaporating dish. The mass of the water is the mass of the solution minus the mass of the dissolved salt. Calculate the solubility in grams of this compound per 100 g of water.

Determination of Bulk Density

This protocol describes the determination of the bulk density of powdered this compound.[17][18][19][20][21]

Materials:

-

This compound powder

-

Graduated cylinder (e.g., 100 mL)

-

Analytical balance

-

Spatula

-

Funnel

Procedure:

-

Mass Measurement: Weigh a clean, dry graduated cylinder and record its mass.

-

Sample Addition: Carefully pour the this compound powder into the graduated cylinder using a funnel. Avoid compacting the powder during this step. Fill the cylinder to a known volume mark (e.g., 100 mL).

-

Volume Measurement: Record the volume of the powder in the graduated cylinder.

-

Final Mass Measurement: Weigh the graduated cylinder containing the powder and record the total mass.

-

Calculation of Bulk Density: The mass of the powder is the total mass minus the mass of the empty graduated cylinder. The bulk density is calculated by dividing the mass of the powder by the volume it occupies in the graduated cylinder (Mass/Volume).

Biological Signaling and Experimental Workflows

Valeric acid, the anionic component of this compound, is a short-chain fatty acid produced by the gut microbiota. It plays a significant role in the gut-brain axis, influencing host physiology through various signaling pathways. One of the key mechanisms of action for valerate is the inhibition of histone deacetylases (HDACs).[1][22][23][24][25][26][27][28]

Signaling Pathway of Valerate in the Gut-Brain Axis

The following diagram illustrates the proposed signaling pathway of valerate, originating from the gut microbiota and impacting neuroinflammation in the brain.

Caption: Valerate signaling from the gut to the brain.

Experimental Workflow for Studying the Effects of this compound on Neuroinflammation

The following diagram outlines a typical experimental workflow to investigate the anti-inflammatory effects of this compound in a cellular model of neuroinflammation.

Caption: Workflow for neuroinflammation study.

References

- 1. mdpi.com [mdpi.com]

- 2. Page loading... [wap.guidechem.com]

- 3. chemwhat.com [chemwhat.com]

- 4. This compound | C5H9KO2 | CID 23668516 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 19455-21-1 [amp.chemicalbook.com]

- 6. This compound [chemister.ru]

- 7. echemi.com [echemi.com]

- 8. Pentanoic Acid | C5H10O2 | CID 7991 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Cas 19455-21-1,this compound | lookchem [lookchem.com]

- 10. chem.ucalgary.ca [chem.ucalgary.ca]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 13. embibe.com [embibe.com]

- 14. sciencebuddies.org [sciencebuddies.org]

- 15. webs.anokaramsey.edu [webs.anokaramsey.edu]

- 16. brainkart.com [brainkart.com]

- 17. scribd.com [scribd.com]

- 18. adpi.org [adpi.org]

- 19. store.astm.org [store.astm.org]

- 20. legacy.babcock.edu.ng [legacy.babcock.edu.ng]

- 21. researchgate.net [researchgate.net]

- 22. mdpi.com [mdpi.com]

- 23. Valeric Acid: A Gut-Derived Metabolite as a Potential Epigenetic Modulator of Neuroinflammation in the Gut-Brain Axis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Histone deacetylase is a direct target of valproic acid, a potent anticonvulsant, mood stabilizer, and teratogen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Valproate inhibition of histone deacetylase 2 affects differentiation and decreases proliferation of endometrial stromal sarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Valproic acid: an old drug newly discovered as inhibitor of histone deacetylases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Histone acetylation and histone deacetylase activity of magnesium valproate in tumor and peripheral blood of patients with cervical cancer. A phase I study - PMC [pmc.ncbi.nlm.nih.gov]

- 28. The histone deacetylase inhibitor valproic acid selectively induces proteasomal degradation of HDAC2 - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure and Properties of Potassium Valerate

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, synthesis, and characterization of potassium valerate (B167501). The information is intended for researchers, scientists, and professionals in drug development and related fields.

Molecular Structure and Identification

Potassium valerate, also known as potassium pentanoate, is the potassium salt of valeric acid (pentanoic acid).[1][2][3] It is an organic chemical compound classified as a potassium salt of a fatty acid.

The molecular structure consists of a five-carbon straight chain (pentyl group) attached to a carboxylate group, with a potassium ion providing the counter-charge.

| Identifier | Value |

| IUPAC Name | potassium pentanoate[4] |

| Synonyms | This compound, Valeric acid potassium salt, Potassium n-pentanoate[1][2][5] |

| CAS Number | 19455-21-1[2][4][5] |

| Molecular Formula | C₅H₉KO₂[2][4] |

| SMILES | CCCCC(=O)[O-].[K+][4] |

| InChI | InChI=1S/C5H10O2.K/c1-2-3-4-5(6)7;/h2-4H2,1H3,(H,6,7);/q;+1/p-1[2][4] |

| InChIKey | OPCDHYPGIGFJGH-UHFFFAOYSA-M[4] |

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. It is important to note that some reported values, particularly the melting point, can vary across different sources. The value of 313.4 °C is cited from a specialized collection of thermodynamic data and is likely the most accurate for the anhydrous salt.[6] The significantly lower melting point of -34.5 °C reported in some databases corresponds to the parent compound, valeric acid.[1]

| Property | Value |

| Molecular Weight | 140.22 g/mol [4] |

| Melting Point | 313.4 °C[6] |

| Boiling Point | 185.3 °C at 760 mmHg (for valeric acid)[1][2][5] |

| Flash Point | 80.5 °C (for valeric acid)[1][2][5] |

| Vapor Pressure | 0.452 mmHg at 25°C (for valeric acid)[1][2][5] |

| Hydrogen Bond Donor Count | 0[4] |

| Hydrogen Bond Acceptor Count | 2[4] |

| Rotatable Bond Count | 3[4] |

| Solubility | Valeric acid is moderately soluble in water and soluble in organic solvents like ethanol (B145695) and ether.[7] As a salt, this compound is expected to have higher solubility in water. |

Synthesis and Experimental Protocols

Synthesis of this compound via Neutralization

The most common and direct method for synthesizing this compound is through the acid-base neutralization reaction between valeric acid and potassium hydroxide (B78521).

Reaction:

CH₃(CH₂)₃COOH + KOH → CH₃(CH₂)₃COOK + H₂O

Experimental Protocol:

-

Reactant Preparation: Accurately weigh a molar equivalent of valeric acid and potassium hydroxide. The valeric acid can be dissolved in a suitable solvent, such as ethanol or distilled water, in a reaction flask.

-

Titration/Neutralization: Slowly add the potassium hydroxide solution to the valeric acid solution while stirring continuously. The reaction is exothermic. To monitor the reaction progress and avoid over-titration, a pH meter can be used to track the pH of the solution. The equivalence point will be reached when the pH shows a sharp increase.

-

Solvent Removal: Once the neutralization is complete, the solvent can be removed using a rotary evaporator to obtain the crude this compound salt.

-

Purification: The crude salt can be purified by recrystallization from a suitable solvent or solvent mixture to remove any unreacted starting materials or byproducts.

-

Drying: The purified this compound crystals should be dried under vacuum to remove any residual solvent.

Characterization Methods

The identity and purity of synthesized this compound can be confirmed using various analytical techniques.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool for identifying the functional groups present in a molecule.

Experimental Protocol:

-

Sample Preparation: A small amount of the dried this compound sample is mixed with potassium bromide (KBr) and pressed into a pellet. Alternatively, the spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: The FTIR spectrum is recorded over a suitable wavenumber range (e.g., 4000-400 cm⁻¹).

-

Spectral Analysis: The presence of a strong absorption band corresponding to the carboxylate (COO⁻) asymmetric stretching vibration (typically in the region of 1550-1610 cm⁻¹) and the absence of the broad carboxylic acid O-H stretch (around 3000 cm⁻¹) would confirm the formation of the potassium salt.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy can be used to confirm the carbon-hydrogen framework of the valerate anion.

Experimental Protocol:

-

Sample Preparation: A small amount of the this compound sample is dissolved in a suitable deuterated solvent (e.g., D₂O).

-

Data Acquisition: ¹H and ¹³C NMR spectra are acquired on an NMR spectrometer.

-

Spectral Analysis: The ¹H NMR spectrum is expected to show signals corresponding to the methyl and methylene (B1212753) protons of the pentyl chain. The ¹³C NMR spectrum will show distinct signals for each of the five carbon atoms in the valerate anion.

Titration for Purity Assessment

The purity of the synthesized this compound can be determined by titration.

Experimental Protocol:

-

Sample Preparation: An accurately weighed sample of this compound is dissolved in a known volume of distilled water.

-

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) using a suitable indicator or a pH meter to determine the endpoint.

-

Calculation: The purity of the this compound can be calculated based on the volume and concentration of the titrant used to reach the equivalence point.

Biological Activity and Signaling Pathways

Currently, there is limited specific information available in the public domain regarding well-defined signaling pathways directly modulated by this compound. The biological effects of this compound are likely related to its dissociation into potassium ions and valerate anions. Potassium ions are crucial for numerous physiological processes, including nerve impulse transmission and muscle contraction. Valeric acid, as a short-chain fatty acid, may have its own biological activities, but specific signaling pathways are not well-documented for this compound as a compound.

Conclusion

This technical guide has provided a detailed overview of the molecular structure, physicochemical properties, synthesis, and characterization of this compound. The information presented is intended to be a valuable resource for researchers and professionals working with this compound. Further research is needed to fully elucidate its biological activities and potential roles in signaling pathways.

References

- 1. echemi.com [echemi.com]

- 2. This compound | 19455-21-1 [chemnet.com]

- 3. This compound | 19455-21-1 [amp.chemicalbook.com]

- 4. This compound | C5H9KO2 | CID 23668516 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Cas 19455-21-1,this compound | lookchem [lookchem.com]

- 6. This compound [chemister.ru]

- 7. solubilityofthings.com [solubilityofthings.com]

An In-depth Technical Guide to the Synthesis of Potassium Valerate from Valeric Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of potassium valerate (B167501) (also known as potassium pentanoate) from valeric acid. The document details the underlying chemical principles, experimental protocols, purification techniques, and analytical characterization of the final product.

Introduction

Potassium valerate, the potassium salt of valeric acid, is a short-chain fatty acid salt with applications in various fields, including pharmaceuticals, agriculture, and as a food additive. The synthesis from valeric acid is a straightforward acid-base neutralization reaction, offering a high-yielding and clean transformation. This guide presents a detailed methodology for its preparation and characterization, aimed at providing researchers with the necessary information for its synthesis in a laboratory setting.

Chemical Reaction and Stoichiometry

The synthesis of this compound is achieved through the neutralization of valeric acid (pentanoic acid) with potassium hydroxide (B78521) (KOH). This is an exothermic acid-base reaction that produces this compound and water as the sole byproducts.[1][2] The reaction is typically carried out in a 1:1 molar ratio of the acid to the base.[3]

Reaction:

CH₃(CH₂)₃COOH + KOH → CH₃(CH₂)₃COOK + H₂O (Valeric Acid) + (Potassium Hydroxide) → (this compound) + (Water)

For successful synthesis, it is crucial to accurately determine the molar equivalents of the reactants. The table below summarizes the key properties of the reactants and the product.

| Compound | Formula | Molar Mass ( g/mol ) | Density (g/mL) | Melting Point (°C) | Boiling Point (°C) |

| Valeric Acid | C₅H₁₀O₂ | 102.13 | 0.939 | -34.5[4] | 186-187 |

| Potassium Hydroxide | KOH | 56.11 | 2.044 | 406 | 1327 |

| This compound | C₅H₉KO₂ | 140.22 | - | ~313.4[1] | - |

Experimental Protocol: Synthesis of this compound

This section details a standard laboratory procedure for the synthesis of this compound.

Materials:

-

Valeric acid (≥99%)

-

Potassium hydroxide pellets (≥85%)

-

Ethanol (B145695) (95% or absolute)

-

Deionized water

-

Phenolphthalein (B1677637) indicator solution

-

Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, magnetic stirrer, etc.)

-

Rotary evaporator

-

Vacuum oven

Procedure:

-

Reactant Preparation:

-

In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve a precisely weighed amount of potassium hydroxide (e.g., 5.61 g, 0.1 mol, accounting for purity) in a minimal amount of deionized water (e.g., 20 mL) and add ethanol (e.g., 80 mL). Stir until the KOH is completely dissolved.

-

In a dropping funnel, place an equimolar amount of valeric acid (e.g., 10.21 g, 0.1 mol).

-

-

Reaction:

-

Cool the potassium hydroxide solution in an ice bath to control the exothermic reaction.

-

Add the valeric acid dropwise from the dropping funnel to the stirred KOH solution over a period of 30-60 minutes. Monitor the temperature of the reaction mixture and maintain it below 40°C.

-

After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 1-2 hours to ensure the reaction goes to completion.

-

-

Neutralization Confirmation:

-

Check the pH of the reaction mixture using a pH strip or a calibrated pH meter. The pH should be approximately 8-9, indicating the formation of the potassium salt of the weak acid.[3] A few drops of phenolphthalein can be added to a small aliquot; a faint pink color indicates a slight excess of base. If the solution is acidic, a small amount of KOH solution can be added dropwise until the desired pH is reached.

-

-

Solvent Removal:

-

Remove the ethanol and water from the reaction mixture using a rotary evaporator. The bath temperature should be kept around 50-60°C.

-

-

Drying:

-

The resulting solid is crude this compound. Transfer the solid to a clean, pre-weighed crystallizing dish and dry it in a vacuum oven at 60-70°C overnight to remove any residual solvent and water.

-

-

Yield Calculation:

-

After drying, weigh the solid this compound and calculate the percentage yield based on the limiting reactant (typically valeric acid). Yields for this type of reaction are generally high, often exceeding 90%.

-

Purification: Recrystallization

To obtain high-purity this compound, recrystallization is the recommended method.[3] The choice of solvent is critical; a good solvent will dissolve the compound at high temperatures but not at low temperatures.

Solvent Selection:

A mixture of ethanol and a non-polar solvent like diethyl ether or hexane (B92381) is often effective for recrystallizing potassium salts of short-chain fatty acids.[5]

Recrystallization Protocol:

-

Dissolution: Dissolve the crude this compound in a minimum amount of hot ethanol (near its boiling point).

-

Hot Filtration (if necessary): If any insoluble impurities are present, perform a hot gravity filtration to remove them.

-

Crystallization: Allow the solution to cool slowly to room temperature. The this compound will start to crystallize. To maximize the yield, the flask can then be placed in an ice bath.

-

Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of cold ethanol or a mixture of cold ethanol and the non-polar solvent to remove any remaining soluble impurities.

-

Drying: Dry the purified crystals in a vacuum oven at 60-70°C to a constant weight.

Analytical Characterization

The identity and purity of the synthesized this compound can be confirmed using various analytical techniques.

Titration for Purity Assessment

The purity of the synthesized this compound can be determined by acid-base titration. A known weight of the salt is dissolved in water and titrated with a standardized solution of a strong acid (e.g., HCl) using a suitable indicator.[6]

Infrared (IR) Spectroscopy

FT-IR spectroscopy is a powerful tool to confirm the formation of the carboxylate salt. The spectrum of the product should show the disappearance of the broad O-H stretch of the carboxylic acid and the appearance of characteristic carboxylate stretches.

Expected Characteristic Peaks for this compound:

| Wavenumber (cm⁻¹) | Assignment | Intensity |

| ~2960-2850 | C-H stretching of the alkyl chain | Strong |

| ~1550-1610 | Asymmetric stretching of the carboxylate (COO⁻) group | Strong |

| ~1400-1450 | Symmetric stretching of the carboxylate (COO⁻) group | Medium-Strong |

Note: The broad O-H stretching band of the carboxylic acid (typically around 2500-3300 cm⁻¹) and the C=O stretching of the carboxylic acid (around 1700-1725 cm⁻¹) should be absent in the final product spectrum.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy can be used to confirm the structure of the valerate anion. The spectra are typically recorded in D₂O.

Expected ¹H NMR Chemical Shifts (in D₂O, relative to TMS):

| Protons | Chemical Shift (ppm) | Multiplicity | Integration |

| CH₃- | ~0.9 | Triplet | 3H |

| -CH₂-CH₃ | ~1.3 | Sextet | 2H |

| -CH₂-CH₂-COO⁻ | ~1.5 | Quintet | 2H |

| -CH₂-COO⁻ | ~2.2 | Triplet | 2H |

Expected ¹³C NMR Chemical Shifts (in D₂O):

| Carbon | Chemical Shift (ppm) |

| CH₃- | ~14 |

| -CH₂-CH₃ | ~23 |

| -CH₂-CH₂-COO⁻ | ~28 |

| -CH₂-COO⁻ | ~37 |

| -COO⁻ | ~183 |

Visualizations

Chemical Reaction Pathway

Caption: Neutralization reaction of valeric acid with potassium hydroxide.

Experimental Workflow

Caption: Step-by-step workflow for the synthesis of this compound.

Purification and Analysis Flowchart

References

- 1. This compound [chemister.ru]

- 2. Ethyl valerate(539-82-2) 1H NMR [m.chemicalbook.com]

- 3. echemi.com [echemi.com]

- 4. echemi.com [echemi.com]

- 5. Reagents & Solvents [chem.rochester.edu]

- 6. Determination of salts of carboxylic acids by aqueous acidometric titration | Metrohm [metrohm.com]

- 7. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

Spectroscopic Profile of Potassium Valerate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for potassium valerate (B167501) (also known as potassium pentanoate). Due to the limited availability of directly published experimental spectra for this specific salt, this guide presents a combination of predicted data based on established spectroscopic principles and experimental data from closely related analogs, such as pentanoic acid, sodium butyrate, and sodium propionate. The information herein is intended to serve as a valuable reference for the identification, characterization, and analysis of potassium valerate in research and development settings.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative data for the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1.1.1. ¹H NMR (Proton NMR)

The predicted ¹H NMR spectrum of this compound in a typical solvent like D₂O would show four distinct signals corresponding to the four chemically non-equivalent sets of protons in the valerate anion. The absence of the acidic proton from the parent carboxylic acid (which typically appears far downfield, >10 ppm) is a key indicator of salt formation. The chemical shifts are predicted based on the spectrum of pentanoic acid, with adjustments for the deprotonation of the carboxylic acid group, which causes a slight upfield shift of the adjacent α-protons.

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Integration |

| H-5 (CH₃) | ~ 0.9 | Triplet (t) | 3H |

| H-4 (-CH₂-) | ~ 1.3 | Sextet (sxt) | 2H |

| H-3 (-CH₂-) | ~ 1.5 | Quintet (quin) | 2H |

| H-2 (-CH₂-COO⁻) | ~ 2.2 | Triplet (t) | 2H |

1.1.2. ¹³C NMR (Carbon-13 NMR)

The predicted ¹³C NMR spectrum of this compound will display five signals, one for each carbon atom in the valerate anion. The carboxylate carbon (C-1) is significantly deshielded and appears at the downfield end of the spectrum. The chemical shifts of the alkyl carbons are predicted based on data from pentanoic acid and related carboxylate salts.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C-1 (-COO⁻) | ~ 182 |

| C-2 (-CH₂-COO⁻) | ~ 37 |

| C-3 (-CH₂-) | ~ 28 |

| C-4 (-CH₂-) | ~ 23 |

| C-5 (CH₃) | ~ 14 |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to be significantly different from that of its parent compound, pentanoic acid. The most notable change is the disappearance of the broad O-H stretching band (typically 2500-3300 cm⁻¹) and the C=O stretching band of the carboxylic acid (around 1710 cm⁻¹). Instead, two strong absorption bands characteristic of the carboxylate anion (COO⁻) will be present: an asymmetric stretching vibration and a symmetric stretching vibration.

| Vibrational Mode | Predicted Absorption Range (cm⁻¹) | Intensity |

| C-H stretching (alkyl) | 2850 - 2960 | Medium to Strong |

| Asymmetric COO⁻ stretching | 1550 - 1610 | Strong |

| Symmetric COO⁻ stretching | 1400 - 1450 | Strong |

Mass Spectrometry (MS)

For the mass spectrometric analysis of this compound, soft ionization techniques such as Electrospray Ionization (ESI) would be most suitable. In negative ion mode ESI-MS, the spectrum would be dominated by the valerate anion.

| Ion | Predicted m/z | Notes |

| [M-K]⁻ (Valerate anion) | 101.07 | This would be the base peak in negative ion mode. |

| [M-K+H] (Pentanoic acid) | 102.07 | A peak corresponding to the parent carboxylic acid might be observed depending on the source conditions. |

In positive ion mode, one might observe adducts of the potassium cation with the neutral molecule or solvent molecules. High-resolution mass spectrometry would provide an exact mass measurement of the valerate anion, confirming its elemental composition.

Experimental Protocols

The following are detailed, generalized protocols for obtaining the spectroscopic data for this compound. Instrument parameters may need to be optimized for specific equipment.

NMR Spectroscopy

2.1.1. Sample Preparation

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved. If necessary, gently vortex the tube.

2.1.2. ¹H NMR Acquisition

-

Instrument: A 400 MHz or higher field NMR spectrometer.

-

Solvent: D₂O.

-

Temperature: 298 K.

-

Experiment: Standard 1D proton experiment.

-

Parameters:

-

Pulse angle: 30-45 degrees.

-

Acquisition time: 2-4 seconds.

-

Relaxation delay: 1-5 seconds.

-

Number of scans: 8-16 (or more for dilute samples).

-

-

Processing: Apply a Fourier transform, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak or an internal standard (e.g., DSS).

2.1.3. ¹³C NMR Acquisition

-

Instrument: A 100 MHz or higher (for a 400 MHz ¹H) NMR spectrometer.

-

Solvent: D₂O.

-

Temperature: 298 K.

-

Experiment: Proton-decoupled 1D carbon experiment.

-

Parameters:

-

Pulse angle: 30-45 degrees.

-

Acquisition time: 1-2 seconds.

-

Relaxation delay: 2-5 seconds.

-

Number of scans: 1024 or more, depending on the sample concentration.

-

-

Processing: Apply a Fourier transform with an appropriate line broadening factor, phase correction, and baseline correction. Reference the spectrum to the solvent peak or an external standard.

Infrared (IR) Spectroscopy

2.2.1. Sample Preparation (Attenuated Total Reflectance - ATR)

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

2.2.2. IR Spectrum Acquisition

-

Instrument: Fourier Transform Infrared (FTIR) spectrometer with an ATR accessory.

-

Mode: Transmittance or Absorbance.

-

Spectral Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Procedure:

-

Collect a background spectrum of the clean, empty ATR crystal.

-

Collect the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum.

-

Mass Spectrometry

2.3.1. Sample Preparation

-

Prepare a dilute solution of this compound (e.g., 1-10 µg/mL) in a suitable solvent system, such as a mixture of water and methanol (B129727) or acetonitrile.

-

Ensure the sample is fully dissolved.

2.3.2. ESI-MS Acquisition

-

Instrument: A mass spectrometer equipped with an Electrospray Ionization (ESI) source (e.g., a quadrupole, time-of-flight (TOF), or Orbitrap instrument).

-

Ionization Mode: Both negative and positive ion modes.

-

Infusion: Introduce the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.

-

Typical ESI Source Parameters (Negative Ion Mode):

-

Capillary voltage: -2.5 to -3.5 kV.

-

Nebulizing gas (N₂) pressure: 20-30 psi.

-

Drying gas (N₂) flow rate: 5-10 L/min.

-

Drying gas temperature: 250-350 °C.

-

-

Mass Analyzer Parameters:

-

Scan range: m/z 50 - 500.

-

Acquire data for a sufficient duration to obtain a stable signal and good spectral averaging.

-

Workflow Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like this compound.

A Technical Guide to the Solubility of Potassium Valerate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of potassium valerate (B167501) (potassium pentanoate), a compound of interest in various chemical and pharmaceutical applications. A comprehensive review of publicly available scientific literature reveals a notable absence of quantitative solubility data for potassium valerate in common organic solvents. This document aims to bridge this gap by providing a theoretical framework for its solubility profile based on its chemical structure. Furthermore, it presents a detailed, generalized experimental protocol for the systematic determination of its solubility using the isothermal shake-flask method. This guide is intended to serve as a foundational resource for researchers, enabling standardized data collection and reporting.

Introduction

This compound (CAS No: 19455-21-1) is the potassium salt of valeric acid (pentanoic acid).[1][2][3] As a salt of a short-chain fatty acid, its physicochemical properties, particularly its solubility, are critical for applications in drug development, formulation science, and organic synthesis. Solubility in various organic solvents dictates the feasibility of its use in non-aqueous reaction media, purification processes like crystallization, and the development of non-aqueous formulations.

Theoretical Solubility Profile

This compound is an ionic compound consisting of a potassium cation (K⁺) and a valerate anion (CH₃(CH₂)₃COO⁻). The valerate anion possesses a dual character: a polar carboxylate head and a non-polar four-carbon alkyl tail. This amphiphilic nature suggests a nuanced solubility profile.

-

Polar Solvents: The ionic nature of the carboxylate group suggests that this compound will exhibit higher solubility in polar solvents. Polar protic solvents, such as short-chain alcohols (methanol, ethanol), which can engage in hydrogen bonding and effectively solvate both the cation and the anion, are expected to be effective solvents. Polar aprotic solvents (e.g., DMSO, DMF) should also facilitate dissolution due to their high dielectric constants and ability to solvate the potassium cation.

-

Non-Polar Solvents: Conversely, solubility is expected to be significantly lower in non-polar solvents like hexane, toluene, or diethyl ether.[4] The energy required to overcome the strong ionic lattice forces of the salt is not sufficiently compensated by the weak van der Waals interactions with non-polar solvent molecules.[4]

The principle of "like dissolves like" provides a general but useful guideline; the ionic, highly polar nature of the salt dominates its solubility characteristics.[4]

Quantitative Solubility Data

As of the date of this publication, specific quantitative solubility data for this compound in various organic solvents is not available in the literature. The following table is provided as a template for researchers to populate with experimentally determined data. It is recommended to determine solubility at standard temperatures (e.g., 298.15 K) and report the data in common units such as g/100 mL, g/kg of solvent, and mole fraction for comprehensive comparison.

| Solvent | Classification | Temperature (K) | Solubility ( g/100 mL) | Solubility (g/kg solvent) | Solubility (Mole Fraction, x) |

| Methanol | Polar Protic | ||||

| Ethanol | Polar Protic | ||||

| n-Propanol | Polar Protic | ||||

| Isopropanol | Polar Protic | ||||

| Acetone | Polar Aprotic | ||||

| Acetonitrile | Polar Aprotic | ||||

| Tetrahydrofuran (THF) | Polar Aprotic | ||||

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | ||||

| N,N-Dimethylformamide (DMF) | Polar Aprotic | ||||

| Ethyl Acetate | Moderately Polar | ||||

| Dichloromethane | Non-Polar | ||||

| Toluene | Non-Polar | ||||

| n-Hexane | Non-Polar |

Experimental Protocol: Isothermal Shake-Flask Method

The following protocol describes a reliable and widely used method for determining the equilibrium solubility of a solid in a liquid solvent.[5]

Materials and Equipment

-

Solute: High-purity this compound (characterized by NMR, HPLC, or other appropriate methods).

-

Solvents: HPLC-grade or equivalent high-purity organic solvents.

-

Equipment:

-

Analytical balance (±0.1 mg accuracy)

-

Thermostatic orbital shaker or water bath with temperature control (±0.1 K)

-

Glass vials or flasks with airtight screw caps

-

Volumetric flasks and pipettes

-

Syringes and syringe filters (e.g., 0.45 µm PTFE or nylon, compatible with the solvent)

-

Drying oven

-

Desiccator

-

Pre-weighed evaporation dishes or vials

-

Procedure

-

Preparation: Add an excess amount of this compound to a series of vials. The presence of undissolved solid at the end of the experiment is necessary to ensure saturation.[6]

-

Solvent Addition: Accurately add a known mass or volume of the chosen organic solvent to each vial.

-

Equilibration: Securely cap the vials and place them in the thermostatic shaker set to the desired temperature (e.g., 298.15 K). Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) with continuous agitation.[6] The time required to reach equilibrium should be determined empirically by taking measurements at different time points (e.g., 24, 48, 72 hours) until the concentration of the solute in the solution remains constant.

-

Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed at the set temperature for at least 4 hours to allow the excess solid to settle.

-

Sample Collection: Carefully withdraw a known volume of the clear supernatant using a syringe pre-heated to the experimental temperature. Immediately attach a syringe filter and dispense the clear, saturated solution into a pre-weighed, airtight container.[7] This step is critical to prevent the transfer of any solid particles.

-

Post-Experiment Solid Analysis: After sampling, the remaining solid solute should be recovered, dried, and analyzed (e.g., by PXRD or DSC) to confirm that no phase transition or solvate formation has occurred during the experiment.[8]

Analysis (Gravimetric Method)

-

Weighing: Record the total mass of the container with the collected saturated solution.

-

Solvent Evaporation: Carefully evaporate the solvent from the container. This can be done under a gentle stream of nitrogen or in a fume hood. For less volatile solvents, gentle heating in a drying oven may be necessary, provided the this compound is thermally stable at the applied temperature.

-

Drying to Constant Mass: Dry the container with the solid residue in an oven until a constant mass is achieved. Cool the container in a desiccator before each weighing.

-

Calculation:

-

Mass of solute = (Mass of container + residue) - (Mass of empty container)

-

Mass of solvent = (Mass of container + solution) - (Mass of container + residue)

-

Solubility can then be expressed in the desired units (e.g., g of solute / 100 g of solvent).

-

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

This technical guide provides a comprehensive starting point for researchers investigating the solubility of this compound in organic solvents. While direct experimental data is currently lacking in the public domain, the provided theoretical background, data presentation template, and detailed experimental protocol offer a clear path forward. Adherence to a standardized methodology, such as the one outlined here, will ensure the generation of high-quality, comparable data that will be of significant value to the scientific and pharmaceutical communities.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. pharmajournal.net [pharmajournal.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 5. dissolutiontech.com [dissolutiontech.com]

- 6. benchchem.com [benchchem.com]

- 7. nupeg.ufrn.br [nupeg.ufrn.br]

- 8. scribd.com [scribd.com]

An In-depth Technical Guide to the Crystal Structure of Anhydrous Potassium Valerate

For Researchers, Scientists, and Drug Development Professionals

Abstract:

This technical guide provides a comprehensive overview of the structural characteristics of anhydrous potassium valerate (B167501) (also known as potassium pentanoate). To date, a definitive single-crystal X-ray diffraction study for anhydrous potassium valerate has not been published in publicly accessible crystallographic databases. Consequently, this document presents a detailed analysis based on the known crystal structures of homologous anhydrous potassium carboxylates, namely potassium acetate (B1210297), potassium propionate, potassium butyrate, and potassium hexanoate (B1226103). By examining the structural trends within this series, we can infer the probable packing motifs and coordination environments in anhydrous this compound. This guide also outlines a detailed experimental protocol for the synthesis and potential single-crystal growth of anhydrous this compound, providing a foundational methodology for researchers aiming to elucidate its precise crystal structure. All quantitative data for the homologous series is presented in structured tables for comparative analysis, and the experimental workflow is visualized using a Graphviz diagram.

Introduction

This compound, the potassium salt of valeric acid, is a compound of interest in various chemical and pharmaceutical contexts. The arrangement of ions in the solid state, dictated by its crystal structure, governs many of its physicochemical properties, including solubility, stability, and hygroscopicity. Understanding the crystal structure is therefore paramount for its effective application and development.

Despite its relevance, the crystal structure of anhydrous this compound has not been formally reported. This guide aims to bridge this knowledge gap by:

-

Providing a detailed, generalized experimental protocol for the synthesis and crystallization of anhydrous this compound.

-

Presenting a comparative analysis of the known crystal structures of a homologous series of anhydrous potassium carboxylates (C2-C4, C6).

-

Offering insights into the expected structural features of anhydrous this compound based on established trends.

Experimental Protocols

Synthesis of Anhydrous this compound

The synthesis of anhydrous this compound can be achieved through the neutralization of valeric acid with a potassium base, followed by rigorous drying.

Materials:

-

Valeric acid (CH₃(CH₂)₃COOH), high purity (>99%)

-

Potassium hydroxide (B78521) (KOH), pellets or flakes, analytical grade

-

Anhydrous ethanol (B145695) or methanol

-

Drying agent (e.g., anhydrous magnesium sulfate (B86663) or molecular sieves)

-

Inert gas (e.g., nitrogen or argon)

Procedure:

-

Neutralization: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve a known quantity of valeric acid in anhydrous ethanol.

-

Slowly add a stoichiometric equivalent of potassium hydroxide, also dissolved in anhydrous ethanol, to the valeric acid solution. The reaction is exothermic, and the addition should be controlled to maintain a moderate temperature.

-

Stir the resulting solution at room temperature for 2-3 hours to ensure the reaction goes to completion.

-

Solvent Removal: Remove the ethanol under reduced pressure using a rotary evaporator to obtain the crude this compound salt.

-

Azeotropic Drying: To ensure the complete removal of water, add toluene to the crude product and perform azeotropic distillation using a Dean-Stark apparatus.

-

Final Drying: The resulting solid should be dried under high vacuum at an elevated temperature (e.g., 80-100 °C) for several hours to yield anhydrous this compound.

-

Purity Confirmation: The purity of the final product should be confirmed by techniques such as ¹H NMR, ¹³C NMR, and FTIR spectroscopy. The absence of a broad hydroxyl peak in the FTIR spectrum is indicative of the anhydrous form.

Proposed Protocol for Single-Crystal Growth

Obtaining single crystals suitable for X-ray diffraction requires careful control of crystallization conditions. Slow evaporation or slow cooling of a saturated solution are common methods.

Procedure (Slow Evaporation):

-

Prepare a saturated solution of anhydrous this compound in a suitable anhydrous solvent (e.g., absolute ethanol or a mixture of ethanol and a less polar solvent like ethyl acetate to fine-tune solubility).

-

Filter the solution through a syringe filter (0.22 µm) into a clean, dust-free crystallizing dish.

-

Cover the dish with a perforated film (e.g., Parafilm with small pinholes) to allow for slow evaporation of the solvent.

-

Place the dish in a vibration-free environment at a constant, controlled temperature.

-

Monitor the dish over several days to weeks for the formation of single crystals.

Structural Analysis of Homologous Potassium Carboxylates

The crystal structures of anhydrous potassium acetate, propionate, butyrate, and hexanoate provide a basis for understanding the likely structural motifs in this compound. These salts exhibit layered structures where the potassium ions are coordinated by the carboxylate groups of the alkanoate chains.

Data Presentation

The crystallographic data for the homologous series is summarized in the tables below.

| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | V (ų) | Z |

| Potassium Acetate | C₂H₃KO₂ | Monoclinic | P2₁/c | 5.64 | 9.80 | 6.88 | 90 | 98.8 | 90 | 375.7 | 4 |

| Potassium Propionate | C₃H₅KO₂ | Monoclinic | P2₁/c | 4.02 | 16.48 | 8.82 | 90 | 99.1 | 90 | 576.4 | 4 |

| Potassium Butyrate | C₄H₇KO₂ | Monoclinic | P2₁/c | 4.06 | 20.01 | 8.88 | 90 | 99.5 | 90 | 711.9 | 4 |

| Potassium Hexanoate | C₆H₁₁KO₂ | Monoclinic | P2₁/a | 8.07 | 28.52 | 4.13 | 90 | 100.8 | 90 | 933.2 | 4 |

Table 1: Unit Cell Parameters of Anhydrous Potassium Alkanoates.

| Compound | K-O Coordination | Average K-O Bond Length (Å) | Carboxylate Coordination Mode |

| Potassium Acetate | 6, 7 | ~2.8 | Bidentate chelating & bridging |

| Potassium Propionate | 7 | ~2.8 | Bidentate chelating & bridging |

| Potassium Butyrate | 7 | ~2.8 | Bidentate chelating & bridging |

| Potassium Hexanoate | 6, 7 | ~2.8 | Bidentate chelating & bridging |

Table 2: Coordination Environment in Anhydrous Potassium Alkanoates.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the logical flow of the synthesis and characterization of anhydrous this compound.

Inferred Structural Properties of Anhydrous this compound

Based on the homologous series, the crystal structure of anhydrous this compound is expected to be:

-

Crystal System: Monoclinic, likely with a P2₁/c or a related space group.

-

Packing: A layered structure is anticipated, with alternating layers of potassium ions and valerate anions. The aliphatic tails of the valerate ions will likely exhibit van der Waals interactions, influencing the interlayer spacing.

-

Coordination: The potassium ions are expected to be coordinated by six or seven oxygen atoms from the carboxylate groups of neighboring valerate anions. The coordination geometry is likely to be irregular. The carboxylate group will act as a multidentate ligand, bridging multiple potassium centers.

Conclusion

While the definitive crystal structure of anhydrous this compound remains to be determined, a comprehensive analysis of its homologous potassium carboxylates provides significant insight into its likely solid-state arrangement. The provided experimental protocols offer a clear pathway for the synthesis and single-crystal growth of this compound, which will be instrumental in its future crystallographic characterization. The elucidation of the precise crystal structure of anhydrous this compound will be a valuable contribution to the fields of materials science and pharmaceutical development.

An In-depth Technical Guide to Potassium Pentanoate: From Discovery to Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

Potassium pentanoate, also known as potassium valerate, is the potassium salt of pentanoic acid (valeric acid), a short-chain fatty acid (SCFA). While its direct discovery is not historically landmarked, its significance arises from the biological activities of the pentanoate anion, which is produced by gut microbiota and plays a role in various physiological processes. This guide provides a comprehensive overview of the discovery, synthesis, physicochemical properties, and biological activities of potassium pentanoate, with a focus on its relevance to research and drug development.

Discovery and History

The history of potassium pentanoate is intrinsically linked to its constituent parts: potassium and pentanoic acid.

-

Pentanoic Acid (Valeric Acid): The acid component, pentanoic acid, was first isolated from the roots of the perennial flowering plant Valeriana officinalis, from which it derives its common name, valeric acid.[1] This plant has been used in traditional medicine for centuries.

-

Potassium: The element potassium was first isolated in 1807 by Sir Humphry Davy from caustic potash (potassium hydroxide) through electrolysis.[2] The term "potash" refers to the ash of burnt wood or leaves, which is rich in potassium salts and was a primary source of the alkali for centuries.[2]

-

Potassium Pentanoate: A specific date for the first synthesis of potassium pentanoate is not well-documented, likely because its creation is a straightforward acid-base neutralization reaction. It is probable that it was first prepared in the 19th century, following the isolation and characterization of pentanoic acid and the widespread availability of purified potassium compounds.

Synthesis and Manufacturing

The primary method for synthesizing potassium pentanoate is through the direct neutralization of pentanoic acid with a potassium base, most commonly potassium hydroxide (B78521) (KOH). This is an exothermic acid-base reaction that yields the salt and water.[3]

Experimental Protocol: Synthesis via Direct Neutralization

This protocol details the laboratory-scale synthesis of potassium pentanoate.

Materials:

-

Pentanoic acid (C₅H₁₀O₂)

-

Potassium hydroxide (KOH) pellets

-

Deionized water

-

Phenolphthalein (B1677637) indicator

-

Magnetic stirrer and stir bar

-

Beakers and Erlenmeyer flasks

-

Burette

-

Rotary evaporator

Procedure:

-

Reactant Preparation:

-

Accurately weigh a molar equivalent of pentanoic acid and dissolve it in a minimal amount of ethanol in a beaker.

-

Prepare a standardized aqueous solution of potassium hydroxide (e.g., 1 M).

-

-

Neutralization Reaction:

-

Place the pentanoic acid solution in an Erlenmeyer flask with a magnetic stir bar and add a few drops of phenolphthalein indicator.

-

Slowly titrate the pentanoic acid solution with the standardized potassium hydroxide solution from a burette while stirring continuously.

-

The endpoint of the neutralization is reached when the solution turns a persistent faint pink color. Record the volume of KOH solution added.

-

-

Isolation of Potassium Pentanoate:

-

Combine the reactants in a larger beaker based on the stoichiometry determined from the titration.

-

The resulting solution is an aqueous-ethanolic solution of potassium pentanoate.

-

Remove the solvents (water and ethanol) using a rotary evaporator under reduced pressure.

-

The resulting solid is potassium pentanoate.

-

-

Purification (Optional):

-

The potassium pentanoate can be further purified by recrystallization from a suitable solvent if necessary.

-

Chemical Equation:

CH₃(CH₂)₃COOH + KOH → CH₃(CH₂)₃COOK + H₂O[3]

Physicochemical Properties

A summary of the key physicochemical properties of potassium pentanoate is provided in the table below.

| Property | Value | References |

| IUPAC Name | Potassium pentanoate | [4] |

| Synonyms | This compound, Valeric acid potassium salt | [5][6] |

| CAS Number | 19455-21-1 | [4][7] |

| Molecular Formula | C₅H₉KO₂ | [4][5] |

| Molecular Weight | 140.22 g/mol | [4] |

| Appearance | White crystalline solid | [8] |

| Melting Point | 313.4 °C | [5] |

| Boiling Point | 185.3 °C (of pentanoic acid) | [6][7] |

| Flash Point | 80.5 °C (of pentanoic acid) | [6][7] |

| Vapor Pressure | 0.452 mmHg at 25°C (of pentanoic acid) | [6][7] |

| Solubility | Soluble in water | [8] |

| pKa of Pentanoic Acid | 4.82 | [9] |

Biological Activity and Signaling Pathways

The biological significance of potassium pentanoate lies in the activity of the pentanoate (valerate) anion, which is a short-chain fatty acid (SCFA). SCFAs are primarily produced in the gut by the anaerobic fermentation of dietary fiber by the microbiota.[10][11] They act as important signaling molecules, influencing various physiological processes.

G-Protein Coupled Receptor (GPCR) Signaling

Pentanoate, like other SCFAs, can activate G-protein coupled receptors, particularly Free Fatty Acid Receptor 2 (FFAR2, also known as GPR43) and FFAR3 (GPR41).[10][12] This interaction triggers downstream signaling cascades that can modulate inflammation, glucose metabolism, and lipid metabolism.[11] For example, activation of FFAR2/3 in intestinal epithelial cells can lead to the release of hormones like glucagon-like peptide-1 (GLP-1), which plays a role in regulating blood sugar levels.[12]

References

- 1. stemcell.com [stemcell.com]

- 2. mitchell.science [mitchell.science]

- 3. brill.com [brill.com]

- 4. Flow Cytometry-Based Protocols for the Analysis of Human Plasma Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nwlifescience.com [nwlifescience.com]

- 6. Short-chain fatty acids regulate B cells differentiation via the FFA2 receptor to alleviate rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Chronically elevated levels of short-chain fatty acids induce T cell-mediated ureteritis and hydronephrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. file.elabscience.com [file.elabscience.com]

- 9. elkbiotech.com [elkbiotech.com]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. Life span of B lymphocytes: the experimental basis for conflicting results - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Theoretical Insights into Potassium Valerate: A Computational Perspective

For Researchers, Scientists, and Drug Development Professionals

Introduction

Potassium valerate (B167501), the potassium salt of valeric acid, is a short-chain fatty acid salt that has garnered interest for its potential physiological roles and therapeutic applications. As a member of the short-chain fatty acid (SCFA) family, which includes metabolites produced by the gut microbiota, valerate is implicated in a variety of biological signaling pathways. Understanding the molecular properties and interactions of potassium valerate at a theoretical level is crucial for elucidating its mechanism of action and for the rational design of novel therapeutics.

This technical guide provides an in-depth overview of the theoretical studies on this compound and its constituent acid, valeric acid. It summarizes key quantitative data from computational chemistry studies, outlines the methodologies employed, and visualizes relevant biological pathways and computational workflows. Due to the limited number of direct theoretical studies on this compound, this guide leverages data from studies on valeric acid to infer the properties of the valerate anion.

Physicochemical and Computed Properties of this compound

A foundational aspect of theoretical analysis involves the computation of fundamental physicochemical properties. These properties, derived from the molecular structure, are essential for predicting the behavior of the compound in biological systems.

| Property | Value | Reference/Method |

| Molecular Formula | C₅H₉KO₂ | - |

| Molecular Weight | 140.22 g/mol | Computed by PubChem |

| IUPAC Name | potassium pentanoate | Lexichem TK 2.9.3 |

| InChI | InChI=1S/C5H10O2.K/c1-2-3-4-5(6)7;/h2-4H2,1H3,(H,6,7);/q;+1/p-1 | InChI 1.07.4 |

| InChIKey | OPCDHYPGIGFJGH-UHFFFAOYSA-M | InChI 1.07.4 |

| SMILES | CCCCC(=O)[O-].[K+] | OEChem 4.2.0 |

| Topological Polar Surface Area | 40.1 Ų | Computed by Cactvs 3.4.8.24 |

| Heavy Atom Count | 8 | PubChem |

| Rotatable Bond Count | 3 | Cactvs 3.4.8.24 |

| Complexity | 63.4 | Cactvs 3.4.8.24 |

| Covalently-Bonded Unit Count | 2 | PubChem |

Table 1: Computed physicochemical properties of this compound. Data sourced from PubChem[1].

Quantum Chemical Calculations: Insights from Valeric Acid

A comparative study on valeric acid and its derivative, levulinic acid, utilized DFT with the B3LYP functional and LANL2DZ basis set to perform full structure optimization and normal mode analysis[2][3].

Optimized Molecular Structure

The study calculated the optimized bond lengths and bond angles of valeric acid, which are presented below. These values provide a theoretical model of the geometry of the valerate moiety.

| Parameter | Bond | Calculated Bond Length (Å) |

| Bond Lengths | C1-C2 | 1.530 |

| C2-C3 | 1.535 | |

| C3-C4 | 1.533 | |

| C4-C5 | 1.506 | |

| C5=O6 | 1.214 | |

| C5-O7 | 1.362 | |

| O7-H8 | 0.971 |

Table 2: Calculated bond lengths of valeric acid from DFT (B3LYP/LANL2DZ) calculations[2][3].

| Parameter | Atoms | Calculated Bond Angle (°) |

| Bond Angles | C1-C2-C3 | 113.1 |

| C2-C3-C4 | 113.0 | |

| C3-C4-C5 | 115.1 | |

| C4-C5=O6 | 124.7 | |

| C4-C5-O7 | 111.9 | |

| O6=C5-O7 | 123.4 | |

| C5-O7-H8 | 105.7 |

Table 3: Calculated bond angles of valeric acid from DFT (B3LYP/LANL2DZ) calculations[2][3].

Vibrational Analysis

The same study also reported the calculated vibrational frequencies and their assignments for valeric acid. This information is critical for interpreting experimental infrared and Raman spectra. A selection of these assignments is provided in the table below.

| Calculated Frequency (cm⁻¹) | Vibrational Assignment |

| 3729 | O-H stretch |

| 3108, 3019, 3005 | C-H stretch |

| 1783 | C=O stretch |

| 1488, 1450 | CH₂ scissoring |

| 1318 | O-H in-plane bend |

| 1251 | C-O stretch |

| 950 | O-H out-of-plane bend |

| 750, 690 | CH₂ rocking |

Table 4: Selected calculated vibrational frequencies and assignments for valeric acid from DFT (B3LYP/LANL2DZ) calculations[2][3].

Methodologies for Theoretical Studies

The theoretical investigation of molecules like this compound typically involves a multi-step computational workflow. This process begins with the determination of the molecule's structure and progresses to the calculation of its various properties and interactions.

Density Functional Theory (DFT) Protocol

The DFT calculations for valeric acid, as described in the literature[2][3], generally follow this protocol:

-

Software: Gaussian 09W program package.

-

Method: Density Functional Theory (DFT).

-

Functional: Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional.

-

Basis Set: Los Alamos National Laboratory 2 Double-Zeta (LANL2DZ).

-

Calculation Type:

-

Geometry Optimization: The molecular geometry is adjusted to find the lowest energy conformation.

-

Frequency Analysis: Performed on the optimized geometry to calculate vibrational frequencies and confirm that the structure is a true minimum on the potential energy surface.

-

-

Analysis: The output is analyzed to obtain optimized structural parameters (bond lengths, bond angles), vibrational modes, and thermodynamic properties. Visualization of vibrational modes is often done using software like GaussView.

Biological Signaling Pathways

Valeric acid, and by extension this compound, is recognized as a signaling molecule with several known biological targets. These interactions are key to its potential therapeutic effects.

G-Protein Coupled Receptor (GPCR) Activation

Valeric acid can activate Free Fatty Acid Receptors 2 and 3 (FFAR2/GPR43 and FFAR3/GPR41), which are G-protein coupled receptors expressed in various tissues, including intestinal epithelial cells, immune cells, and adipose tissue[4][5]. Activation of these receptors can modulate insulin (B600854) sensitivity, inflammation, and satiety.

Histone Deacetylase (HDAC) Inhibition

Similar to other SCFAs like butyrate, valeric acid can act as a histone deacetylase (HDAC) inhibitor[4][6]. By inhibiting HDACs, valerate can influence gene expression through epigenetic mechanisms, leading to anti-inflammatory and anti-proliferative effects. This mechanism is also a target for the structurally related drug, valproic acid, in cancer therapy[7].

Implications for Drug Development

The theoretical understanding of this compound's properties and biological interactions opens avenues for its application in drug development.

-

Structure-Activity Relationship (SAR) Studies: Computational models of valerate can be used to design derivatives with improved potency and selectivity for its biological targets (FFARs, HDACs). Theoretical studies on the related molecule, valproic acid, have explored how structural modifications affect its anticonvulsant activity[8][9].

-

Formulation Development: Understanding the physicochemical properties of this compound, such as its polarity and size, is crucial for designing effective drug delivery systems.

-

Target Interaction Modeling: Molecular docking and molecular dynamics simulations can be employed to model the interaction of valerate with the binding sites of FFAR2, FFAR3, and various HDAC isoforms. This can help in understanding the molecular basis of its activity and in the design of more specific modulators.

Conclusion

While direct and extensive theoretical studies on this compound are still emerging, a wealth of information can be gleaned from computational analyses of its parent compound, valeric acid, and functionally related molecules. The data and methodologies presented in this guide underscore the power of computational chemistry in elucidating the molecular properties, biological activities, and therapeutic potential of short-chain fatty acid salts. Future theoretical work focusing specifically on the potassium salt, including its solid-state properties and behavior in solution, will further enhance our understanding and facilitate its development for clinical applications.

References

- 1. This compound | C5H9KO2 | CID 23668516 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Valeric Acid: A Small Molecule with Big Impacts on Human Health - MetwareBio [metwarebio.com]

- 5. researchgate.net [researchgate.net]

- 6. Human Metabolome Database: Showing metabocard for Valeric acid (HMDB0000892) [hmdb.ca]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

A Technical Guide to the Research Applications of Potassium Valerate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Potassium valerate (B167501), the potassium salt of valeric acid, is emerging as a molecule of significant interest for a broad range of research applications. As a short-chain fatty acid (SCFA), valerate is a key microbial metabolite in the gut with diverse physiological roles. This technical guide provides an in-depth overview of the current understanding of potassium valerate's potential therapeutic applications, focusing on its mechanisms of action, relevant signaling pathways, and detailed experimental protocols. While much of the existing research has been conducted on valeric acid, this guide extrapolates these findings to its potassium salt, a form that offers potential advantages in formulation and bioavailability. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge required to explore the full therapeutic potential of this compound.

Physicochemical Properties of this compound

This compound is an organic potassium salt with the chemical formula C₅H₉KO₂.[1][2][3] It is the potassium salt of pentanoic acid, also known as valeric acid.

| Property | Value | Reference |

| Molecular Formula | C₅H₉KO₂ | [1][2][3] |

| Molecular Weight | 140.22 g/mol | [1][2][3] |

| CAS Number | 19455-21-1 | [1][2][3] |

| Appearance | Solid (likely colorless crystals) | [4] |

| Solubility | Soluble in water | [4][5] |

Key Research Areas and Mechanisms of Action

The research applications of this compound are primarily centered around the biological activities of the valerate anion. These activities can be broadly categorized into three main areas: its role as a short-chain fatty acid (SCFA) and gut health modulator, its anti-inflammatory and neuroprotective effects, and its potential as a histone deacetylase (HDAC) inhibitor in oncology.

Gut Microbiome and Intestinal Health

Valerate is produced by the gut microbiota through the fermentation of dietary fibers.[6] It plays a role in maintaining intestinal homeostasis and has been shown to modulate the composition of the gut microbiota.

-

Signaling through G-protein coupled receptors (GPCRs): Valerate, like other SCFAs, activates GPR41 (also known as Free Fatty Acid Receptor 3, FFAR3) and GPR43 (FFAR2).[7][8] These receptors are expressed on various cells, including intestinal epithelial cells and immune cells, and their activation can influence inflammatory responses and gut hormone secretion.[9]

Neuroprotection and Anti-Inflammatory Effects

Valeric acid has demonstrated neuroprotective and anti-inflammatory properties in preclinical models. These effects are attributed to its ability to modulate key signaling pathways involved in inflammation and neuronal survival.

-

Modulation of Inflammatory Pathways: Valeric acid has been shown to suppress the production of pro-inflammatory cytokines such as TNF-α and IL-6.[10] This is achieved, in part, through the inhibition of the NF-κB signaling pathway.

-

Neuroprotective Mechanisms: In a rat model of Parkinson's disease, valeric acid protected dopaminergic neurons by suppressing oxidative stress and neuroinflammation.[11][12] It also modulated autophagy pathways, suggesting a role in cellular housekeeping and the removal of damaged components.[13] In a model of Alzheimer's disease, valeric acid was found to improve neurotransmitter levels.[14]

Oncology and Histone Deacetylase (HDAC) Inhibition

A growing body of evidence suggests that valeric acid may have anti-cancer properties through its activity as a histone deacetylase (HDAC) inhibitor.[15] HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression, and their dysregulation is implicated in various cancers.

-

Mechanism of HDAC Inhibition: By inhibiting HDACs, valeric acid can lead to the hyperacetylation of histones, resulting in a more open chromatin structure and the re-expression of tumor suppressor genes.[15]

-

Preclinical Anti-Cancer Activity: Valeric acid has been shown to have cytotoxic effects on liver and prostate cancer cells in vitro and to reduce tumor burden in mouse models.[15][16] It has been identified as a potential inhibitor of HDAC1, HDAC2, and HDAC3.[15]

| Compound | Target | IC₅₀ | Cell Line/Assay | Reference |

| Valproic Acid | HDACs | 1.02-2.15 mM | Esophageal squamous cell carcinoma | [17] |

| Valproic Acid | HDAC1 | ~400 µM | In vitro assay | [12] |

| Sodium Butyrate | HDACs | ~300-400 µM | In vitro assay | [12] |